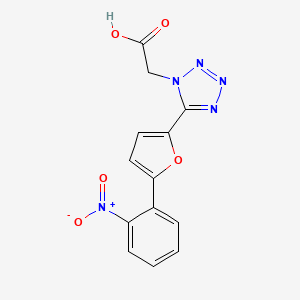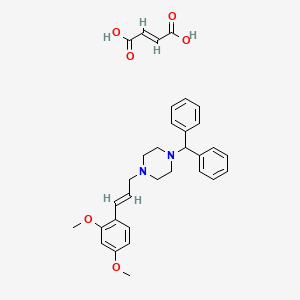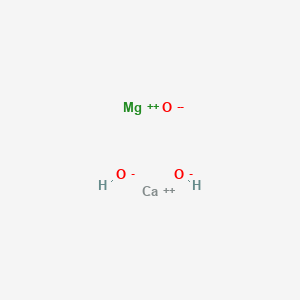
Calcium magnesium hydroxide oxide (CaMg(OH)2O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium magnesium dihydroxide oxide, with the molecular formula CaH₂MgO₃, is an inorganic compound that combines the properties of calcium, magnesium, and hydroxide ions. This compound is known for its stability and versatility in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium magnesium dihydroxide oxide can be synthesized through the reaction of calcium oxide (CaO) and magnesium hydroxide (Mg(OH)₂) in an aqueous medium. The reaction typically involves mixing the reactants in water, followed by controlled heating to facilitate the formation of the compound. The reaction can be represented as: [ \text{CaO} + \text{Mg(OH)}_2 \rightarrow \text{CaH}_2\text{MgO}_3 ]
Industrial Production Methods
Industrial production of calcium magnesium dihydroxide oxide often involves the use of dolomite (CaMg(CO₃)₂) as a raw material. The dolomite is calcined to produce a mixture of calcium oxide and magnesium oxide, which is then hydrated to form the desired compound. The process involves precise control of temperature and reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Calcium magnesium dihydroxide oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium carbonate (CaCO₃) and magnesium oxide (MgO).
Reduction: Under reducing conditions, it can be converted back to its constituent oxides.
Substitution: It can participate in substitution reactions with acids to form corresponding salts and water.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Calcium carbonate (CaCO₃) and magnesium oxide (MgO).
Reduction: Calcium oxide (CaO) and magnesium hydroxide (Mg(OH)₂).
Substitution: Calcium chloride (CaCl₂) or calcium sulfate (CaSO₄) and magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄).
Aplicaciones Científicas De Investigación
Calcium magnesium dihydroxide oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an antacid.
Industry: Utilized in the production of refractory materials, ceramics, and as a desiccant.
Mecanismo De Acción
The mechanism of action of calcium magnesium dihydroxide oxide involves its ability to neutralize acids and act as a source of calcium and magnesium ions. In biological systems, it can interact with cellular pathways to regulate pH and provide essential minerals for various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Calcium hydroxide (Ca(OH)₂):
Magnesium hydroxide (Mg(OH)₂): Commonly used as an antacid and laxative.
Calcium oxide (CaO):
Magnesium oxide (MgO): Used in refractory materials and as a dietary supplement.
Uniqueness
Calcium magnesium dihydroxide oxide is unique due to its combined properties of calcium and magnesium, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its role in providing essential minerals further highlight its significance.
Propiedades
Número CAS |
58398-71-3 |
|---|---|
Fórmula molecular |
CaH2MgO3 |
Peso molecular |
114.40 g/mol |
Nombre IUPAC |
calcium;magnesium;oxygen(2-);dihydroxide |
InChI |
InChI=1S/Ca.Mg.2H2O.O/h;;2*1H2;/q2*+2;;;-2/p-2 |
Clave InChI |
UEURCQNQTWXPEE-UHFFFAOYSA-L |
SMILES canónico |
[OH-].[OH-].[O-2].[Mg+2].[Ca+2] |
Descripción física |
Dry Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


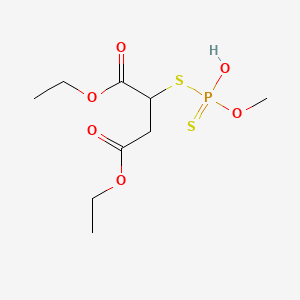

![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
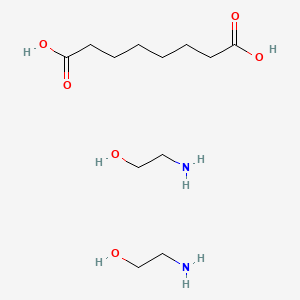
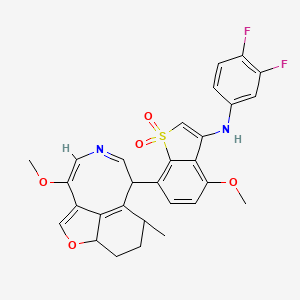
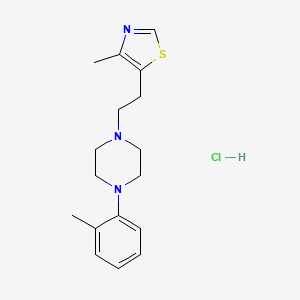
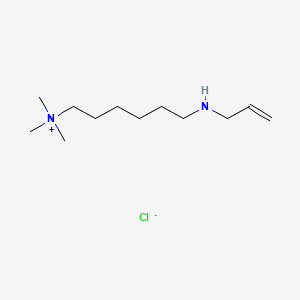
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane](/img/structure/B12733011.png)

